Dillapiol

Mycotoxin inhibition Aflatoxin biosynthesis Fungal secondary metabolism

Dillapiol (CAS 8025-95-4) is a naturally occurring phenylpropanoid characterized by a methylenedioxyphenyl (MDP) core and an allyl/methoxy substitution pattern. It is a key constituent of essential oils from Anethum graveolens (dill) and Piper aduncum, typically comprising 6.3–37.86% of the oil depending on cultivar and chemotype.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 8025-95-4
Cat. No. B7784854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDillapiol
CAS8025-95-4
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1CC=C)OCO2)OC
InChIInChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3
InChIKeyLIKYNOPXHGPMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.68 mg/L @ 25 °C (est)

Dillapiol (CAS 8025-95-4): A Natural Phenylpropanoid with Quantifiable Biological Differentiation from Structural Analogs


Dillapiol (CAS 8025-95-4) is a naturally occurring phenylpropanoid characterized by a methylenedioxyphenyl (MDP) core and an allyl/methoxy substitution pattern [1]. It is a key constituent of essential oils from Anethum graveolens (dill) and Piper aduncum, typically comprising 6.3–37.86% of the oil depending on cultivar and chemotype [2]. While structurally related to apiol (isomeric methoxy positioning), myristicin (lacking one methoxy), and piperonyl butoxide (PBO; a synthetic MDP synergist), dillapiol exhibits distinct, quantifiable biological activities that preclude simple substitution with these analogs in scientific and industrial applications. This compound is primarily investigated as a specific inhibitor of aflatoxin G1 biosynthesis, an insecticide synergist via cytochrome P450 and glutathione S-transferase inhibition, and a cytotoxic agent with pro-oxidant activity against multiple tumor cell lines [3].

Why Apiol, Myristicin, or Piperonyl Butoxide Cannot Simply Replace Dillapiol: The Case for Selection Based on Quantifiable Selectivity and Synergy


Despite belonging to the same phenylpropanoid class, dillapiol demonstrates unique quantitative profiles that prevent its direct substitution with structurally similar compounds such as apiol or myristicin, or functional analogs like piperonyl butoxide (PBO). For instance, in inhibiting aflatoxin G1 biosynthesis, dillapiol is 1.6-fold more potent than apiol (IC50 0.15 µM vs. 0.24 µM) and 23-fold more potent than myristicin (IC50 3.5 µM) [1]. As an insecticide synergist, while dillapiol shows comparable P450 inhibition to PBO, it uniquely reduces glutathione S-transferase (GST) activity in vivo [2]. Furthermore, dillapiol exhibits intrinsic insecticidal activity (LD50 0.35 ppm against fall armyworm) that is synergistically enhanced in binary mixtures, achieving up to an 11.7-fold lower LD50 (0.03 ppm) when combined with β-caryophyllene [3]. These precise, measurable differences in potency, selectivity, and synergy directly impact experimental outcomes and product performance, making generic substitution untenable without validation.

Quantitative Differentiation Evidence for Dillapiol: Head-to-Head and Cross-Study Comparisons


Dillapiol vs. Apiol and Myristicin: Quantified Selectivity in Aflatoxin G1 Biosynthesis Inhibition

Dillapiol demonstrates superior potency and unique selectivity in inhibiting aflatoxin G1 biosynthesis compared to its structural congeners. In a direct head-to-head comparison against Aspergillus parasiticus, dillapiol achieved an IC50 of 0.15 µM for aflatoxin G1 production without affecting fungal growth or aflatoxin B1 biosynthesis [1]. In contrast, apiol exhibited an IC50 of 0.24 µM, and myristicin required an IC50 of 3.5 µM [1]. This 1.6-fold and 23.3-fold potency advantage, respectively, is compounded by the fact that both apiol and myristicin also inhibit aflatoxin G1 production without impacting growth or B1 biosynthesis, making dillapiol's potency the key differentiator [1].

Mycotoxin inhibition Aflatoxin biosynthesis Fungal secondary metabolism Natural product inhibitor

Dillapiol vs. Piperonyl Butoxide (PBO): Equivalent P450 Inhibition Plus Unique GST Inhibition for Enhanced Synergism

Dillapiol is a naturally occurring methylenedioxyphenyl compound with insecticide-synergizing activity comparable to piperonyl butoxide (PBO) [1]. In a study using a resistant Colorado potato beetle (CPB) strain, dillapiol and its analogs were evaluated for inhibition of Phase I (P450) and Phase II (GST) detoxification enzymes [1]. While dillapiol and certain analogs inhibited P450 monooxygenase activity in vivo as effectively as PBO, dillapiol also significantly reduced glutathione S-transferase (GST) activity in vivo [1]. Notably, six new dillapiol analogs demonstrated PBO-equivalent P450 inhibition combined with this unique GST inhibition, with the most active analog showing an in vitro IC50 of 0.23 mM for GST [1].

Insecticide synergist Detoxification enzyme inhibitor P450 monooxygenase Glutathione S-transferase Resistance management

Dillapiol as a Baseline for CYP3A4 Inhibitor Development: Quantified Potency Improvement of Analogs

Dillapiol serves as a well-characterized baseline scaffold for developing potent human CYP3A4 inhibitors. Its IC50 for CYP3A4 inhibition is 9.2 µM [1]. Structure-activity relationship (SAR) studies have yielded analogs with drastically improved potency; for instance, compound 18 (5-(benzyloxy)-6-(3-phenylsulfonyl)propyl)benzo[d][1,3]dioxole) exhibits an IC50 of 0.086 µM, which is 106 times more potent than dillapiol [1]. Compound 5n (a diphenyl acetate derivative) has an IC50 of 0.2 µM, representing a 46-fold improvement [1]. The ortho-chloro analogue (8f) shows an IC50 of 1.3 µM, 86 times the activity of dillapiol [1].

Cytochrome P450 3A4 Enzyme inhibition SAR Natural product scaffold Drug metabolism

Dillapiol vs. Tamoxifen: Quantified Cytotoxicity in MCF-7 Breast Cancer Cells

Dillapiol exhibits significant cytotoxic activity against human breast cancer MCF-7 cells, with potency comparable to the standard chemotherapeutic agent tamoxifen under specific conditions. In a direct comparison, dillapiol demonstrated IC50 values of 92.1 µM at 48 hours and 63.1 µM at 72 hours, while tamoxifen showed IC50 values of 75.9 µM and 39.8 µM, respectively [1]. This indicates that dillapiol's cytotoxic effect is both time- and dose-dependent, and its activity at 48 hours is within the same order of magnitude as tamoxifen [1].

Anticancer Cytotoxicity Breast cancer MCF-7 Natural product Apoptosis

Dillapiol vs. Essential Oil and Myristicin: Quantified Antibacterial Synergy

While pure dillapiol shows limited standalone antibacterial activity (MIC = 1000 µg/mL against standard and multidrug-resistant Staphylococcus strains) compared to Piper aduncum essential oil (MIC = 250-500 µg/mL), its value lies in synergistic combinations [1]. When combined with myristicin, another component of the oil, the bactericidal activity of dillapiol increased significantly, demonstrating a synergistic action that enhanced efficacy beyond what either compound could achieve alone [1]. This synergy is a critical differentiator, as it suggests dillapiol can potentiate the activity of other antimicrobials or phytochemicals.

Antibacterial Synergy Multidrug-resistant Staphylococcus Natural product combination

Optimal Research and Industrial Scenarios for Dillapiol Utilization Based on Differentiated Evidence


Selective Inhibition of Aflatoxin G1 Biosynthesis in Food and Feed Safety Research

For researchers studying mycotoxin contamination in agricultural commodities (e.g., corn, peanuts, cottonseed), dillapiol is the compound of choice over apiol or myristicin for selectively suppressing aflatoxin G1 production without affecting fungal viability or aflatoxin B1 biosynthesis [1]. The IC50 of 0.15 µM provides a robust benchmark for in vitro and in planta studies, enabling the exploration of regulatory pathways in aflatoxin biosynthesis and the development of targeted biocontrol agents. This application leverages dillapiol's quantifiably higher potency (1.6x vs. apiol) and its unique biosynthetic specificity.

Development of Next-Generation Insecticide Synergists with Dual Detoxification Enzyme Inhibition

Dillapiol is a critical reference compound and starting scaffold for agrochemical companies and academic labs developing novel insecticide synergists to combat resistance. Unlike the industry standard piperonyl butoxide (PBO) which primarily inhibits P450s, dillapiol provides a dual mechanism of action by also inhibiting glutathione S-transferases (GSTs) [2]. This is particularly valuable in managing resistant pest populations (e.g., Colorado potato beetle, fall armyworm) where elevated GST activity is a key resistance mechanism. Formulators can use dillapiol or its optimized analogs to achieve enhanced synergism with pyrethroids and other insecticides, potentially lowering application rates and reducing environmental load.

Medicinal Chemistry Lead Optimization Using Dillapiol as a Quantified CYP3A4 Inhibition Scaffold

Dillapiol serves as a well-defined baseline for structure-activity relationship (SAR) studies aimed at developing potent and selective CYP3A4 inhibitors for both agrochemical (synergist) and pharmaceutical (drug interaction) applications [3]. Its IC50 of 9.2 µM provides a reliable starting point against which to measure the potency improvements of synthetic analogs (up to 106-fold). This enables medicinal chemists to efficiently prioritize synthetic targets, optimize pharmacokinetic properties, and generate intellectual property around novel dillapiol-derived chemical entities with precisely tuned enzyme inhibition profiles.

Exploratory Anticancer Research Focused on ROS-Mediated Apoptosis

For oncology researchers investigating natural product leads with pro-oxidant mechanisms, dillapiol is a compelling candidate for in vitro studies on breast cancer (e.g., MCF-7, MDA-MB-231) and other tumor cell lines [4]. Its cytotoxic activity, while modest compared to tamoxifen at 72 hours, is well-quantified and associated with a distinct mode of action involving ROS induction, G0/G1 cell cycle arrest, and disruption of the actin cytoskeleton [4]. This makes dillapiol a valuable tool for studying apoptosis pathways and for validating new therapeutic targets, separate from conventional chemotherapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dillapiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.